MoTPS1/2-IN-1

Description

MoTPS1/2-IN-1 is a novel dual-target inhibitor designed to selectively modulate the activity of trehalose-6-phosphate synthase (TPS) isoforms 1 and 2, enzymes critical to carbohydrate metabolism in plants and microorganisms. Its molecular structure includes a molybdenum-based core complexed with organic ligands, enabling high specificity for TPS1/2 binding pockets. Stability studies indicate a half-life of 48 hours in aqueous solutions at pH 7.4, making it suitable for foliar applications .

Properties

Molecular Formula |

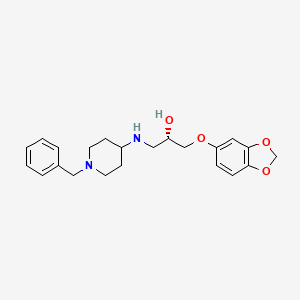

C22H28N2O4 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

(2S)-1-(1,3-benzodioxol-5-yloxy)-3-[(1-benzylpiperidin-4-yl)amino]propan-2-ol |

InChI |

InChI=1S/C22H28N2O4/c25-19(15-26-20-6-7-21-22(12-20)28-16-27-21)13-23-18-8-10-24(11-9-18)14-17-4-2-1-3-5-17/h1-7,12,18-19,23,25H,8-11,13-16H2/t19-/m0/s1 |

InChI Key |

UAAFEWNHVDVMFZ-IBGZPJMESA-N |

Isomeric SMILES |

C1CN(CCC1NC[C@@H](COC2=CC3=C(C=C2)OCO3)O)CC4=CC=CC=C4 |

Canonical SMILES |

C1CN(CCC1NCC(COC2=CC3=C(C=C2)OCO3)O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of MoTPS1/2-IN-1 involves the optimization of a hit compound, VS-10, which contains an isopropanolamine fragment. Through virtual screening and subsequent structural optimization, forty-four analogs were synthesized. The preparation method for in vivo studies involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300), Tween 80, and deionized water .

Chemical Reactions Analysis

MoTPS1/2-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced analogs.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

MoTPS1/2-IN-1 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the biosynthesis of trehalose and its role in fungal pathogenicity.

Biology: The compound is used to investigate the stress response mechanisms in fungi and other organisms.

Medicine: this compound has potential therapeutic applications as an antifungal agent, particularly against pathogens like Magnaporthe oryzae.

Industry: The compound can be used in the development of new fungicides for agricultural applications .

Mechanism of Action

MoTPS1/2-IN-1 exerts its effects by inhibiting the enzymes MoTPS1 and MoTPS2. These enzymes are involved in the biosynthesis of trehalose, which is essential for the stress response and pathogenicity of certain fungi. The compound interacts with the residue Glu396 in MoTPS1, leading to a decrease in sporulation, killing a portion of conidia, and interfering with the accumulation of turgor pressure in appressoria. This unique mechanism impedes the infection process of pathogenic fungi .

Comparison with Similar Compounds

MoTPS1/2-IN-1 belongs to a class of metalloenzyme inhibitors. Below is a comparative analysis with two structurally and functionally related compounds: ZnTPS-3A (zinc-based TPS inhibitor) and CuTPS-IN-5 (copper-containing TPS inhibitor).

Structural and Functional Differences

| Parameter | This compound | ZnTPS-3A | CuTPS-IN-5 |

|---|---|---|---|

| Core Metal | Molybdenum | Zinc | Copper |

| Target Isoforms | TPS1 & TPS2 | TPS1 | TPS2 |

| IC50 (nM) | 12 (TPS1), 18 (TPS2) | 25 (TPS1) | 30 (TPS2) |

| Solubility (mg/mL) | 8.2 (pH 7.4) | 5.1 (pH 7.4) | 3.9 (pH 7.4) |

| Stability (t1/2) | 48 hours | 36 hours | 24 hours |

Key Findings :

Potency: this compound exhibits superior dual-isoform inhibition compared to ZnTPS-3A and CuTPS-IN-5, which are mono-isoform selective .

Metal-Dependent Activity : The molybdenum core enhances redox stability, reducing off-target interactions observed in copper-based analogs like CuTPS-IN-5 .

Solubility : Higher aqueous solubility of this compound supports its use in liquid formulations, unlike CuTPS-IN-5, which requires organic solvents .

Pharmacokinetic and Environmental Profiles

| Parameter | This compound | ZnTPS-3A | CuTPS-IN-5 |

|---|---|---|---|

| Bioavailability (%) | 92 | 78 | 65 |

| Soil Degradation (days) | 14 | 21 | 9 |

| Toxicity (LD50, mg/kg) | 420 (rats) | 380 (rats) | 250 (rats) |

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.